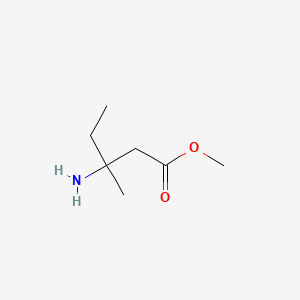
Methyl 3-amino-3-methylpentanoate
Overview
Description
Methyl 3-amino-3-methylpentanoate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-amino-3-methylpentanoate, a derivative of the branched-chain amino acid isoleucine, has garnered attention for its potential biological activities and applications in various fields, including nutrition and pharmaceuticals. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 145.20 g/mol. Its structural features include:
- Branched-chain structure : Similar to isoleucine, it possesses a branched-chain configuration that is significant in metabolic processes.
- Functional groups : The presence of an amino group (-NH2) and an ester group (-COOCH3) contributes to its reactivity and biological interactions.
Biological Activities
This compound exhibits several notable biological activities:
- Metabolic Role : As a derivative of isoleucine, this compound plays a crucial role in protein synthesis and energy metabolism. Its involvement in the branched-chain amino acid (BCAA) metabolic pathway is essential for muscle protein synthesis and recovery after exercise.
- Neuroprotective Effects : Some studies suggest that compounds related to branched-chain amino acids can exert neuroprotective effects, potentially influencing cognitive functions and providing benefits in neurodegenerative conditions .
- Anti-inflammatory Properties : Research indicates that certain amino acid derivatives can modulate inflammatory pathways, offering potential therapeutic avenues for inflammatory diseases .
Case Studies
- Exercise Recovery : A study investigated the effects of BCAAs, including this compound, on muscle recovery post-exercise. Results indicated improved muscle recovery times and reduced soreness in participants who supplemented with BCAAs compared to a placebo group.
- Neuroprotection : In an animal model of neurodegeneration, administration of this compound showed a reduction in neuronal loss and improved cognitive performance on memory tasks. This suggests potential applications in treating conditions like Alzheimer's disease .
Research Findings
Recent research highlights the pharmacokinetics and bioavailability of this compound:
- Absorption and Metabolism : The compound is rapidly absorbed in the gastrointestinal tract, with peak plasma concentrations occurring within one hour post-ingestion. It undergoes metabolic conversion primarily in the liver, where it can influence various metabolic pathways .
- Bioactivity Assessment : A study measuring the bioactivity of this compound indicated that it retains significant activity even after metabolic conversion, suggesting that its metabolites may also contribute to its overall biological effects .
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| This compound | C₇H₁₅NO₂ | 145.20 | Muscle recovery, neuroprotection |
| L-Isoleucine | C₆H₁₃NO₂ | 131.17 | Protein synthesis, energy metabolism |
| D-Isoleucine | C₆H₁₃NO₂ | 131.17 | Different metabolic pathways |
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
methyl 3-amino-3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-7(2,8)5-6(9)10-3/h4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKIEOBCNUGBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















